2-Bromo-5-iodothiophene 2-Bromo-5-iodothiophene
Brand Name: Vulcanchem
CAS No.: 29504-81-2
VCID: VC1977210
InChI: InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H
SMILES: C1=C(SC(=C1)I)Br
Molecular Formula: C4H2BrIS
Molecular Weight: 288.93 g/mol

2-Bromo-5-iodothiophene

CAS No.: 29504-81-2

Cat. No.: VC1977210

Molecular Formula: C4H2BrIS

Molecular Weight: 288.93 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-iodothiophene - 29504-81-2

Specification

CAS No. 29504-81-2
Molecular Formula C4H2BrIS
Molecular Weight 288.93 g/mol
IUPAC Name 2-bromo-5-iodothiophene
Standard InChI InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H
Standard InChI Key TXFAIAIVSBOWOH-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)I)Br
Canonical SMILES C1=C(SC(=C1)I)Br

Introduction

Chemical Identity and Structure

2-Bromo-5-iodothiophene is a heterocyclic compound featuring a thiophene ring with bromine and iodine atoms at the 2- and 5-positions, respectively. This dihalogenated structure creates unique reactivity patterns that make it valuable for selective transformations.

Basic Information

The compound possesses the following fundamental characteristics:

ParameterValue
Chemical FormulaC₄H₂BrIS
Molecular Weight288.93 g/mol
CAS Number29504-81-2
IUPAC Name2-bromo-5-iodothiophene
SMILES NotationBrC1=CC=C(I)S1
InChI KeyTXFAIAIVSBOWOH-UHFFFAOYSA-N

The molecular structure features a planar thiophene ring with bromide at the 2-position and iodide at the 5-position, creating a versatile synthetic intermediate with distinctive reactivity at each halogenated site .

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-5-iodothiophene are central to understanding its behavior in various applications and reaction conditions.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateLiquid (at room temperature)
ColorClear to pale yellow
Density2.5±0.1 g/cm³
Boiling Point244.8±25.0 °C at 760 mmHg
Flash Point101.8±23.2 °C
Storage Temperature2-8 °C (recommended)
Special StorageKeep in dark place, inert atmosphere

These properties render it suitable for various organic reactions, though proper handling and storage are necessary to maintain stability .

Chemical Reactivity

The differential reactivity between the carbon-bromine and carbon-iodine bonds represents one of the most valuable aspects of this compound. The carbon-iodine bond is generally more reactive in metal-catalyzed coupling reactions, allowing for selective transformations. This reactivity differential enables sequential functionalization strategies in organic synthesis, with the iodine position typically reacting first under palladium-catalyzed conditions .

Furthermore, the electron-withdrawing effects of both halogen substituents influence the electronic properties of the thiophene ring, affecting its behavior in electrochemical studies and polymerization reactions .

Synthesis Methods

Several methods have been developed for the synthesis of 2-Bromo-5-iodothiophene, with the most common approach involving direct halogenation of 2-bromothiophene.

Direct Iodination of 2-Bromothiophene

The most frequently reported method involves the iodination of 2-bromothiophene using iodine and nitric acid:

  • Reagents: 2-bromothiophene, iodine, nitric acid (8.5 M), dichloromethane

  • Conditions: 50°C, stirring under nitrogen for 6 hours

  • Workup: Quenching with water, extraction with dichloromethane, washing with aqueous sodium thiosulfate

  • Purification: Kugelrohr distillation (95°C/3mm Hg)

  • Yield: >90%

The detailed procedure as described in literature involves combining dichloromethane (8 mL), 2-bromothiophene (0.38 mL, 3.9 mmol), and 8.5 M nitric acid (6.0 mL) with iodine (0.50g, 2.0 mmol) in a three-neck round bottom flask fitted with a reflux condenser. The mixture is heated to 50°C and stirred under nitrogen for 6 hours .

Alternative Synthetic Approaches

While the direct iodination method is most common, alternative approaches may include:

  • Bromination of 2-iodothiophene

  • Sequential halogenation of thiophene

  • Metal-catalyzed halogen exchange reactions

These alternative routes may be preferred depending on reagent availability, scale requirements, or when specific regioselectivity is needed .

Applications in Organic Synthesis

2-Bromo-5-iodothiophene serves as a valuable building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

Synthesis of "Acetylene-Expanded" Tridentate Ligands

One significant application is the preparation of "acetylene-expanded" tridentate ligands. These compounds are synthesized through palladium-catalyzed cross-coupling reactions between 2-Bromo-5-iodothiophene and terminal alkynes. For example, the reaction with 2,6-diethynylpyridine produces 2,6-bis[2-(5-bromo-2-thiophenyl)ethynyl]pyridine (compound 7 in the study) .

The procedure involves:

  • Combining 2-Bromo-5-iodothiophene (0.32g, 1.1 mmol), 2,6-diethynylpyridine (0.067g, 0.53 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.0090g, 2.5 mol%) in a three-neck flask

  • Flushing with nitrogen and adding diethylamine (20 mL)

  • Adding copper iodide (0.0025g, 2.5 mol%)

  • Reacting for 10 hours, followed by workup and purification

This reaction demonstrates the selective reactivity of the iodine position in Sonogashira coupling reactions, allowing for the synthesis of extended π-conjugated systems .

Cross-Coupling Reactions

The differential reactivity of the halogen substituents makes 2-Bromo-5-iodothiophene particularly valuable in sequential cross-coupling strategies:

  • Initial selective reaction at the more reactive C-I bond

  • Subsequent functionalization at the C-Br position under more forcing conditions

  • Generation of asymmetrically substituted thiophene derivatives

These stepwise functionalization approaches enable the construction of complex molecular architectures from a single thiophene precursor .

Applications in Polymer Science

2-Bromo-5-iodothiophene and its derivatives have found significant applications in polymer science, particularly in the controlled synthesis of conductive polymers.

Controlled Polymerization Studies

Research has demonstrated the utility of 2-Bromo-5-iodothiophene in controlled polymerization reactions. A key study examined the effect of LiCl as an additive on the polymerization kinetics using Ni(dppp)Cl₂ as a catalyst. The findings revealed that the propagation rate constant strongly depends on the ratio [LiCl]/[M], with a fourfold excess of LiCl resulting in a rate constant approximately 20 times higher than reactions without LiCl addition .

The polymerization mechanism involves:

  • Activation of the monomer via formation of a Grignard reagent

  • Catalyst-controlled chain growth

  • Sequential addition of monomer units

  • Termination processes

This controlled approach enables the synthesis of well-defined polythiophene derivatives with targeted molecular weights and narrow polydispersity .

External Initiation of Polymerization

Another significant application involves the external initiation of polymerization reactions. Studies have investigated the influence of initiator structure on the polymerization of 2-Bromo-5-iodo-3-hexylthiophene. The research demonstrated that steric effects, particularly from ortho substituents, play a crucial role in the polymerization mechanism. These findings provide valuable insights into the design of effective initiators for controlled synthesis of functionalized polythiophenes .

The externally initiated approach offers several advantages:

  • Better control over end-group functionality

  • Ability to incorporate specific functional groups at polymer chain ends

  • Potential for block copolymer synthesis

  • Improved control over molecular weight distribution

These features make 2-Bromo-5-iodothiophene derivatives valuable building blocks for advanced polymer materials with tailored properties .

Applications in Solar Cell Technology

Recent research has highlighted the potential of 2-Bromo-5-iodothiophene in photovoltaic applications, particularly in polymer solar cells (PSCs).

Morphology Control in Polymer Solar Cells

A notable application involves the use of 2-Bromo-5-iodothiophene as an efficient solvent additive for optimizing the morphology of polymer solar cells. Research has demonstrated that this compound can function as a morphology-controlling agent for PM6:Y-series binary polymer solar cells, leading to improved device performance .

The key advantages observed include:

Compared to symmetrical halogenated thiophenes like 2,5-dibromothiophene (DBT) and 2,5-diiodothiophene (DIT), 2-Bromo-5-iodothiophene's asymmetric structure enables superior performance by forming dimers with the nonfullerene acceptor Y6 with minimal steric hindrance .

Efficiency Improvements

The application of 2-Bromo-5-iodothiophene as an additive has contributed to achieving high-efficiency polymer solar cells, with reported efficiencies reaching 18.53%. This represents a significant advancement in organic photovoltaic technology and demonstrates the compound's value in emerging clean energy applications .

Applications in Medicinal Chemistry

Though less explored than its applications in materials science, 2-Bromo-5-iodothiophene serves as a precursor to compounds with potential biological activity.

Thiophene Derivatives with Anticancer Properties

Thiophene derivatives structurally related to 2-Bromo-5-iodothiophene have demonstrated promising anticancer activities. For instance, a thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), showed selective cytotoxicity against several cancer cell lines including LnCap, HepG2, and Caco-2, with EC₅₀ values of 138.573 μM, 185.931 μM, and 108.657 μM, respectively .

The mechanism of action involves:

  • Induction of apoptosis via changes in caspase3, Bcl-2, and Bax expression

  • Decrease in total thiol content and GST activities

  • Selective inhibition of GST enzymes

  • Antibacterial activity against Staphylococcus aureus

These findings suggest potential applications for 2-Bromo-5-iodothiophene derivatives in the development of new therapeutic agents .

Hazard TypeClassificationCode
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These hazard classifications necessitate appropriate safety measures during handling and storage .

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